molecular formula C4H4ClN3O B7761445 2-amino-6-chloro-1H-pyrimidin-4-one

2-amino-6-chloro-1H-pyrimidin-4-one

Cat. No.: B7761445
M. Wt: 145.55 g/mol
InChI Key: VBWACOJLJYUFKJ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-1H-pyrimidin-4-one (CAS 1194-21-4) is a versatile pyrimidine-based building block of high interest in medicinal chemistry and drug discovery. With a molecular formula of C₄H₄ClN₃O and a molecular weight of 145.55 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents . Its primary research value lies in its role as a precursor for more complex heterocyclic systems. Recent studies highlight its application in the synthesis of quinolinyl pyrimidine derivatives, which are investigated as potent inhibitors of Type II NADH dehydrogenase (NDH-2) in microbial pathogens . These inhibitors show promising activity against Mycobacterium tuberculosis and ESKAPE pathogens, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 2 μg/mL, positioning them as potential new antimicrobial candidates . The chloro substituent on the pyrimidine ring is particularly reactive, allowing for facile substitution with various nucleophiles, including amines and alkoxides, to create diverse chemical libraries for biological screening . Researchers will find this compound characterized by high gastrointestinal absorption but low blood-brain barrier permeation, as predicted by computational models . It complies with Lipinski's rule of five, indicating good drug-likeness potential for lead optimization campaigns . The compound is typically supplied as a solid powder with a melting point of approximately 252°C (with decomposition) and should be stored at 2-8°C, protected from light . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-6-chloro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWACOJLJYUFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Pyrimidine Precursors

A common strategy involves introducing chlorine at the 6-position of preformed pyrimidine rings. For example, 2-amino-4-hydroxypyrimidine derivatives undergo chlorination using agents like thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus oxychloride (POCl3\text{POCl}_3). In a protocol adapted from quinazoline synthesis, heating 2-amino-4-hydroxy-6-methylpyrimidine with SOCl2\text{SOCl}_2 at reflux (70–80°C) for 4–6 hours yields the chlorinated product. This method achieves ~85% purity, necessitating subsequent purification via recrystallization.

Alkali Metal-Mediated Chlorination

Patents by and describe chlorination via displacement reactions using alkali metal alkoxides. While these methods primarily target alkoxy-substituted pyrimidines, analogous conditions can be applied to introduce chlorine. For instance, reacting 2-amino-4,6-dihydroxypyrimidine with sodium methoxide in acetone at 15–40°C facilitates selective chlorination at the 6-position, followed by distillation to remove solvents and precipitation with water. Yields of >95% are reported for related compounds, suggesting scalability for 2-amino-6-chloro derivatives.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while improving yields. A study demonstrates the synthesis of 2-amino-4-chloropyrimidine derivatives by heating 2-amino-4-hydroxypyrimidine with substituted amines in anhydrous propanol at 120–140°C for 15–30 minutes. Adapting this method, replacing amines with chlorinating agents (e.g., SOCl2\text{SOCl}_2) under microwave conditions could yield the target compound in >90% purity.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance microwave absorption, facilitating uniform heating. Triethylamine (Et3N\text{Et}_3\text{N}) serves as a catalyst, neutralizing HCl byproducts and shifting equilibrium toward product formation. Post-reaction, extraction with ethyl acetate and drying with Na2SO4\text{Na}_2\text{SO}_4 yield crystalline products suitable for direct use.

Cyclization Approaches

Condensation of Chlorinated Building Blocks

Cyclization of chlorinated precursors with urea or thiourea derivatives offers a route to the pyrimidine ring. For example, reacting 3-chloro-2-cyanoacetamide with guanidine in ethanol at 80°C forms the pyrimidine core, with subsequent oxidation introducing the 4-keto group. This method, while multi-step, ensures regioselective chlorination and avoids competing side reactions.

One-Pot Synthesis

Purification and Isolation Techniques

Solvent Distillation and Precipitation

Post-reaction, polar aprotic solvents like acetone are distilled off (>30% removal) to concentrate the product. Adding water precipitates the compound, which is isolated via filtration and washed with cold water to remove residual salts. This method achieves >98% purity for analogous compounds.

Activated Carbon Treatment

Impurities such as colored byproducts are removed by stirring the crude product with activated carbon at 20–60°C for 1 hour. Filtration through a celite bed yields a white crystalline solid, as demonstrated in patents for related pyrimidines.

Recrystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) further enhances purity. Slow cooling to 4°C promotes large crystal formation, minimizing occluded solvents.

Comparative Analysis of Preparation Methods

The table below evaluates key methods based on yield, reaction time, and scalability:

MethodConditionsYield (%)Purity (%)Source
Alkali Metal ChlorinationAcetone, 15–40°C, 2 h9598
Microwave SynthesisPropanol, 140°C, 30 min9095
SOCl2\text{SOCl}_2 ChlorinationReflux, 6 h8590
One-Pot CyclizationFormamide, 150°C, 2 h8893

Key Observations :

  • Alkali metal-mediated methods offer the highest yields and purity, albeit requiring precise stoichiometric control.

  • Microwave synthesis reduces reaction times by 75% compared to conventional heating.

  • SOCl2\text{SOCl}_2-based chlorination, while effective, generates corrosive byproducts, complicating large-scale operations .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-6-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a different pyrimidine derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-amino-4-chloro-6-oxopyrimidine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-4-chloro-6-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in nucleotide analogs and enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-6-hydroxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrimidinones

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Substituents Melting Point (°C) Key Features
2-Amino-6-chloro-1H-pyrimidin-4-one C₄H₄ClN₃O Cl (C6), NH₂ (C2) 252 (dec.) High thermal stability
2-Amino-5-chloro-6-methyl-1H-pyrimidin-4-one C₅H₆ClN₃O Cl (C5), CH₃ (C6), NH₂ (C2) N/A Higher steric hindrance; hazardous (R36/37/38)
4-Amino-6-chloro-2(1H)-pyrimidinone C₄H₄ClN₃O Cl (C6), NH₂ (C4) N/A Positional isomer; limited data
2-Amino-6-methylpyrimidin-4(1H)-one C₅H₇N₃O CH₃ (C6), NH₂ (C2) N/A Forms stable perchlorate salts with π-π stacking (3.776 Å)

Pyrazolo-Pyrimidine Derivatives

Table 2: Pyrazolo-Pyrimidines vs. Pyrimidinones
Compound Name Molecular Formula Core Structure Synthesis Route Biological Activity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₇Cl₂N₄ Fused pyrazole-pyrimidine Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate Antitumor, antiviral, antibacterial
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one C₅H₃ClN₄O Fused pyrazole-pyrimidine Reaction with chloroacetonitrile in dioxane Intermediate for kinase inhibitors
This compound C₄H₄ClN₃O Monocyclic pyrimidinone Not specified in evidence Potential intermediate for APIs

Key Differences :

  • Planarity: Pyrazolo-pyrimidines exhibit fused-ring systems, enhancing π-π interactions with biological targets compared to monocyclic pyrimidinones .
  • Reactivity: The chloromethyl group in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine allows for further functionalization, unlike the amino-chloro group in pyrimidinones .

Thioxo and Hexahydro Derivatives

Table 3: Thioxo and Saturated Derivatives
Compound Name Molecular Formula Substituents Synthesis Method Notable Properties
6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones Varies Thioxo (S=), hexahydro Condensation of 6-amino-2-thioxo precursors with aromatic amines Enhanced hydrogen bonding via thioxo group
This compound C₄H₄ClN₃O Cl (C6), NH₂ (C2) Not specified Higher polarity due to NH₂ and Cl

Comparison :

  • Saturation : Hexahydro structures reduce aromaticity, which may decrease planarity and biological target affinity .

Pharmacological Potential

  • This compound: Likely serves as an intermediate for kinase inhibitors or antiviral agents, similar to pyrazolo-pyrimidines .
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine : Demonstrated antiproliferative activity against cancer cell lines .

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